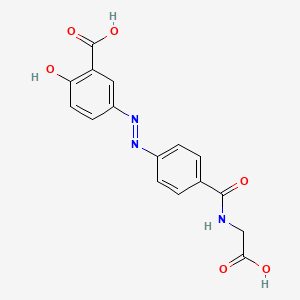
Ipsalazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Ipsalazide is synthesized by diazo coupling of 4-aminobenzoylglycine with salicylic acid . The reaction involves the formation of an azo bond between the two molecules, resulting in the final product. Industrial production methods typically involve large-scale synthesis using similar reaction conditions, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
Ipsalazide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The azo bond in this compound can be reduced to form amines.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . Major products formed from these reactions include 5-aminosalicylic acid and other derivatives .
Scientific Research Applications
Ipsalazide has several scientific research applications, including:
Chemistry: Used as a model compound to study azo bond formation and cleavage.
Biology: Investigated for its effects on cellular processes such as autophagy and apoptosis.
Medicine: Used in the treatment of inflammatory bowel disease, with ongoing research into its potential for treating other inflammatory conditions.
Industry: Employed in the development of new pharmaceuticals and as a reference compound in quality control
Mechanism of Action
Comparison with Similar Compounds
Ipsalazide is similar to other sulfasalazine analogs, such as balsalazide and olsalazine . it is unique in its ability to release 5-aminosalicylic acid and a nontoxic carrier molecule, reducing the side effects associated with sulfasalazine . Other similar compounds include:
Balsalazide: Another sulfasalazine analog used to treat inflammatory bowel disease.
Olsalazine: A dimer of 5-aminosalicylic acid used for similar therapeutic purposes.
This compound’s uniqueness lies in its improved safety profile and targeted release of the active therapeutic moiety in the colon .
Properties
CAS No. |
80573-03-1 |
|---|---|
Molecular Formula |
C16H13N3O6 |
Molecular Weight |
343.29 g/mol |
IUPAC Name |
5-[[4-(carboxymethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C16H13N3O6/c20-13-6-5-11(7-12(13)16(24)25)19-18-10-3-1-9(2-4-10)15(23)17-8-14(21)22/h1-7,20H,8H2,(H,17,23)(H,21,22)(H,24,25) |
InChI Key |
CQSRTOJJBONKMC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)N/N=C/2\C=CC(=O)C(=C2)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-(carboxymethylcarbamoyl-4-phenylazo)salicylic acid BX 650 A ipsalazide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





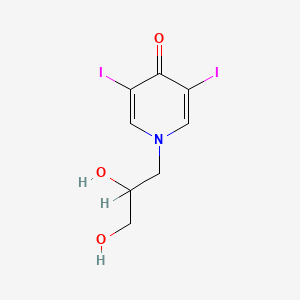
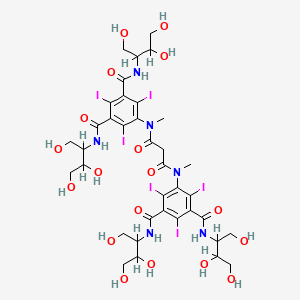

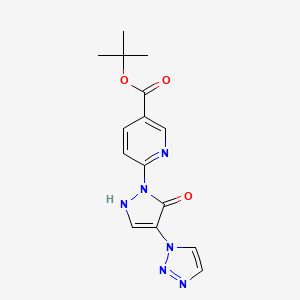


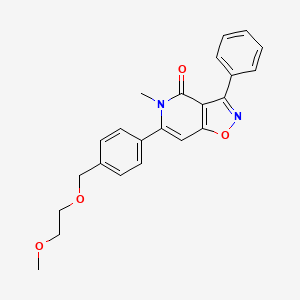
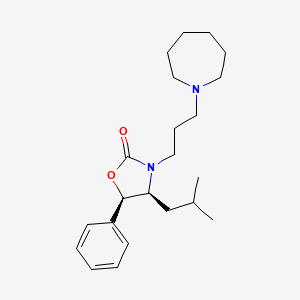
![(19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate](/img/structure/B1672101.png)


